An In-Depth Technical Guide to 1-Bromo-4-phenylbutan-2-one: A Cornerstone Intermediate in Modern Synthesis
An In-Depth Technical Guide to 1-Bromo-4-phenylbutan-2-one: A Cornerstone Intermediate in Modern Synthesis
This guide provides a comprehensive technical overview of 1-Bromo-4-phenylbutan-2-one, a pivotal intermediate in organic and medicinal chemistry. We will delve into its core chemical properties, structural attributes, synthesis protocols, and reactivity, with a particular focus on its application in drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this versatile α-bromoketone.
Core Chemical Identity and Structure
Nomenclature and Chemical Identifiers
1-Bromo-4-phenylbutan-2-one is an organic compound that belongs to the class of α-haloketones.[1][2] Its identity is standardized by several key identifiers crucial for research, procurement, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 1-bromo-4-phenylbutan-2-one[3][4] |
| CAS Number | 31984-10-8[3][5] |
| Molecular Formula | C₁₀H₁₁BrO[3][5][6] |
| Molecular Weight | 227.10 g/mol [3] |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CBr[3] |
| InChI Key | APAZZDBYJISGLX-UHFFFAOYSA-N[3][4] |
Molecular Structure
The structure of 1-Bromo-4-phenylbutan-2-one is defined by a four-carbon butanone chain with a phenyl group at the C4 position and a bromine atom at the C1 position, adjacent to the carbonyl group.
Caption: 2D structure of 1-Bromo-4-phenylbutan-2-one.
Key Structural Feature: The α-Bromoketone Moiety
The defining feature of this molecule is the bromine atom on the carbon alpha (α) to the carbonyl group. This arrangement dictates its high reactivity. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2][7] This inherent reactivity makes α-bromoketones, including this compound, exceptionally useful as intermediates in organic synthesis.[2]
Physicochemical and Spectroscopic Profile
Physical and Chemical Properties
The properties of 1-Bromo-4-phenylbutan-2-one are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Appearance | White solid / crystalline powder | [4][8] |
| Density | ~1.4 g/cm³ | [5][9] |
| Boiling Point | 290.1 °C at 760 mmHg | [8][9] |
| Flash Point | 70.6 °C | [8][9] |
| Topological Polar Surface Area | 17.1 Ų | [3][5] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Spectroscopic Data Interpretation
While raw spectra are instrument-dependent, the expected spectroscopic signatures provide a framework for structural verification:
-
¹H NMR: The spectrum would characteristically show a singlet for the two protons of the bromomethyl group (-CH₂Br) significantly downfield due to the deshielding effects of the adjacent bromine and carbonyl groups.[5][10] Signals for the two methylene groups (-CH₂CH₂-) would appear as multiplets, and the aromatic protons of the phenyl group would be observed in the typical aromatic region.[5]
-
¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) would be found at approximately 34 ppm, while the carbonyl carbon (C=O) would appear significantly downfield around 201 ppm.[5] The carbons of the phenyl ring and the other two methylene groups would also be identifiable.[5]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent around 1700-1720 cm⁻¹. Other key signals would include C-H stretches for the aromatic and aliphatic portions and a C-Br stretch at a lower wavenumber.[10]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M and M+2) corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).[5]
Synthesis, Reactivity, and Mechanistic Insights
Standard Synthesis Protocol: α-Bromination of 4-Phenylbutan-2-one
The most common and direct method for preparing 1-Bromo-4-phenylbutan-2-one is through the α-bromination of its ketone precursor, 4-phenylbutan-2-one.[2] This reaction is typically performed under acidic conditions.
Experimental Protocol:
-
Reaction Setup: A solution of 4-phenylbutan-2-one (1 equivalent) is prepared in a suitable solvent, commonly methanol or acetic acid, in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.[5][11][12]
-
Temperature Control: The solution is cooled to 0°C using an ice bath. This is a critical step to control the reaction rate and minimize the formation of polybrominated byproducts.
-
Reagent Addition: A solution of bromine (Br₂, ~1.1 equivalents) dissolved in the same solvent is added dropwise to the stirred ketone solution over a period of time.[5][11]
-
Reaction Monitoring: The reaction mixture is allowed to stir at a controlled temperature (e.g., 15°C) for several hours.[5][11] The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched by adding a reducing agent like sodium thiosulfate solution to consume any excess bromine. The mixture is then diluted with water and extracted with an organic solvent such as dichloromethane.[5][11]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[5][11] The crude product can be further purified by recrystallization from a solvent like petroleum ether to yield the final product as a white solid.[5]
Causality and Mechanistic Rationale
The choice of an acid-catalyzed pathway is deliberate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates tautomerization to the enol form. This enol is the key nucleophilic intermediate that attacks molecular bromine.[2][13] This mechanism is generally regioselective and is the rate-determining step, explaining why the reaction rate is dependent on the ketone and acid concentration but independent of the bromine concentration.[13]
Caption: Workflow for the acid-catalyzed synthesis of 1-Bromo-4-phenylbutan-2-one.
Reactivity and Synthetic Utility
As an α-bromoketone, the compound is a potent electrophile. Its primary mode of reactivity involves nucleophilic substitution at the α-carbon, where the bromine atom acts as an excellent leaving group.[1][2] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for more complex molecular architectures.[7][14] It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions.[7][15]
Applications in Drug Development and Research
Key Intermediate for Prostaglandin Analogs
1-Bromo-4-phenylbutan-2-one is a critical pharmaceutical intermediate, most notably in the synthesis of widely used ophthalmic drugs.[5][8][14]
-
Bimatoprost & Latanoprost: It serves as a cornerstone building block for synthesizing these prostaglandin analogs, which are first-line treatments for glaucoma and ocular hypertension.[8][14] Its structure provides a key portion of the final drug scaffold.
Versatile Building Block in Organic Synthesis
Beyond specific drug syntheses, its reactivity makes it a versatile tool for constructing a variety of organic molecules.[14]
-
Heterocycle Formation: It is used in cyclization reactions to form various heterocyclic compounds, which are prevalent structures in many biologically active molecules.[7][16]
-
Covalent Inhibitors: The α-bromoketone moiety is a known "warhead" for creating targeted covalent inhibitors.[2] This functionality can form a stable covalent bond with nucleophilic residues (like cysteine) in the active site of an enzyme, leading to irreversible inhibition. This makes it a valuable scaffold for designing potent and selective protein kinase inhibitors for applications in areas like oncology.[17]
Safety, Handling, and Hazard Management
GHS Hazard Identification
According to the Globally Harmonized System (GHS), 1-Bromo-4-phenylbutan-2-one is classified with the following hazards:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318 / H319: Causes serious eye damage/irritation[3]
-
H335: May cause respiratory irritation[3]
The signal word associated with these hazards is "Danger" or "Warning" .[3][4]
Self-Validating Safety Protocol
A self-validating system for handling this compound requires strict adherence to the following measures to ensure researcher safety and experimental integrity.
Protocol Steps:
-
Engineering Controls: All handling of the solid and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[18][19]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[18][19]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[19]
-
Body Protection: Wear a lab coat and ensure no skin is exposed.[18][19]
-
-
Handling and Storage:
-
Spill and Emergency Procedures:
-
In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[18]
-
In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes, removing contact lenses if possible.[18]
-
Seek immediate medical attention if irritation or other symptoms persist.[18]
-
References
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α-bromoketone Definition. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]
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1-Bromo-4-phenylbutan-2-one. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]
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An alternative and cost effective approach for the synthesis of (15S)-Bimatoprost. (n.d.). Asian Journal of Chemistry. Retrieved January 3, 2026, from [Link]
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Exploring 1-Bromo-4-phenylbutan-2-one: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn. Retrieved January 3, 2026, from [Link]
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1-Bromo-4-phenyl-2-butanone: Applications in Organic Synthesis and Research. (n.d.). LinkedIn. Retrieved January 3, 2026, from [Link]
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Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5227-5300. Retrieved from [Link]
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Alpha Halogenation of Aldehydes and Ketones. (2023). OpenStax. Retrieved from [Link]
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Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884-2888. Retrieved from [Link]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Surendranath College. Retrieved from [Link]
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The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. (n.d.). LinkedIn. Retrieved January 3, 2026, from [Link]
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